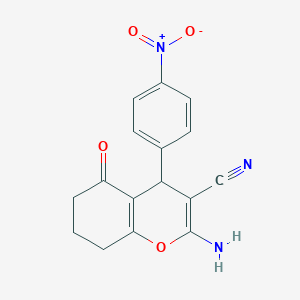

![molecular formula C23H17N5O2S B2582199 N-苄基-4-((5-氧代-5H-[1,3,4]噻二唑并[2,3-b]喹唑啉-2-基)氨基)苯甲酰胺 CAS No. 1114627-45-0](/img/structure/B2582199.png)

N-苄基-4-((5-氧代-5H-[1,3,4]噻二唑并[2,3-b]喹唑啉-2-基)氨基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

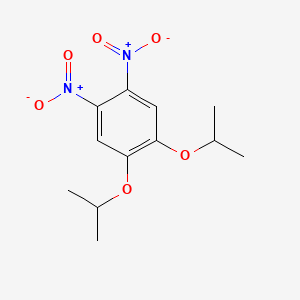

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic moiety . This moiety acts as a hydrogen-binding domain and two-electron donor system, and as a constrained pharmacophore .Chemical Reactions Analysis

The chemical reactivity of this compound involves the possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring . This compound also shows potential for antimicrobial activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 427.48. Its 1H NMR spectrum showed a triplet signal at δ = -1.39 ppm corresponding to the methyl group of OCH2CH3, two singlet signals at 2.31 and 2.52 ppm corresponding to the CH3 groups, quartet signal at 4.33 ppm corresponding to the methylene group of OCH2CH3, and two doublet signals at 8.33 and 8.42 ppm of the protons of 4-NO2C6H4 .科学研究应用

抗肿瘤活性

对类似于目标化学结构的喹唑啉酮衍生物的研究突出了其作为抗肿瘤剂的潜力。例如,据报道具有针对肿瘤相关碳酸酐酶同种型的选择性抑制活性的化合物,表明通过靶向肿瘤细胞内的酶活性在癌症治疗中发挥作用(Bozdağ 等人,2017)。此类研究强调了 N-苄基-4-((5-氧代-5H-[1,3,4]噻二唑并[2,3-b]喹唑啉-2-基)氨基)苯甲酰胺在肿瘤学中的潜在应用,特别是在新型抗癌药物的开发中。

抗菌和抗真菌活性

喹唑啉酮和噻二唑衍生物也因其抗菌和抗真菌特性而受到探索。新型喹唑啉酮化合物已证明对多种细菌和真菌病原体具有有效的体外抗菌活性(Mohamed 等人,2010)。这表明诸如 N-苄基-4-((5-氧代-5H-[1,3,4]噻二唑并[2,3-b]喹唑啉-2-基)氨基)苯甲酰胺的化合物在开发新的抗菌剂中可能具有价值,有助于对抗耐药感染。

合成和化学转化

相关喹唑啉酮和噻二唑衍生物的合成和化学转化一直是人们感兴趣的课题,为开发具有增强生物活性的新型化合物提供了见解。研究的重点是基于喹唑啉-4-酮的抗肿瘤剂的水溶性类似物的设计和合成(Bavetsias 等人,2002),突出了溶解度在这些化合物的药理有效性和生物利用度中的重要性。该研究领域可能与优化 N-苄基-4-((5-氧代-5H-[1,3,4]噻二唑并[2,3-b]喹唑啉-2-基)氨基)苯甲酰胺的特性以用于特定的科学和治疗应用有关。

属性

IUPAC Name |

N-benzyl-4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N5O2S/c29-20(24-14-15-6-2-1-3-7-15)16-10-12-17(13-11-16)25-22-27-28-21(30)18-8-4-5-9-19(18)26-23(28)31-22/h1-13H,14H2,(H,24,29)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLABKYMFNCYAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)NC3=NN4C(=O)C5=CC=CC=C5N=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

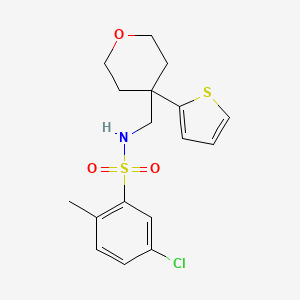

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-bromo-2-chlorobenzamide](/img/structure/B2582119.png)

![2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2582125.png)

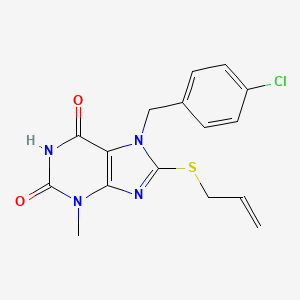

![5-(3-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2582128.png)

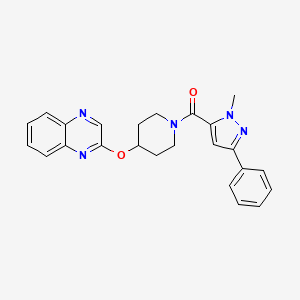

![2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2582131.png)

![Methyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2582133.png)

![1-(Trifluoromethyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B2582134.png)

![3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2582136.png)